molecular formula C10H12O3 B1266725 2-(Benzyloxy)propanoic acid CAS No. 6625-78-1

2-(Benzyloxy)propanoic acid

Cat. No.: B1266725
CAS No.: 6625-78-1
M. Wt: 180.2 g/mol
InChI Key: XWAVPOFYNPXXEL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid where a benzyloxy group is attached to the second carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Biochemical Pathways

Esters like 2-(benzyloxy)propanoic acid can undergo hydrolysis, a reaction that splits the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structure or function. More research is needed to understand the specific molecular and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Benzyloxy)propanoic acid can be synthesized through various methods. One common approach involves the reaction of benzyl alcohol with propanoic acid in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of propanoic acid with benzyl alcohol, followed by hydrolysis to yield the desired acid. This process can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Benzyloxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It finds applications in the production of specialty chemicals and materials

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVPOFYNPXXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996020
Record name 2-(Benzyloxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-78-1, 7451-74-3
Record name Propionic acid, 2-benzyloxy-
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Record name 2-(Benzyloxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)propanoic acid
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Synthesis routes and methods I

Procedure details

An alternate method for the preparation of ether compounds corresponding to Formula I (R=alkyl, phenylalkyl) follows. Sodium metal (about 12 g) was added cautiously to a stirred cold (ice bath) portion (250 mL) of benzyl alcohol. After most of the sodium metal had dissolved, the reaction was heated to 150° C. 2-Chloropropionic acid (27.2 g, 0.25 mole) was added dropwise in 35 mL of benzyl alcohol and the resulting mixture heated on additional 3 hours. Concentration in vacuo gave crude 2-benzyloxypropionic acid which was used without further purification.
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alkyl
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[Compound]
Name
phenylalkyl
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12 g
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reactant
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250 mL
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27.2 g
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35 mL
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Synthesis routes and methods II

Procedure details

A mixture of residue containing methyl 2-(benzyloxy)propanoate compound of formula-12 obtained in step-a) and water (500 ml) was cooled to 0-5° C. A solution of sodium hydroxide (51.5 g) in water (375 ml) was added to reaction mixture at 0-5° C. and stirred the reaction mixture for 1 hour at the same temperature. Temperature of the reaction mixture was raised to 25-30° C. and stirred for 4 hours at this temperature. After completion of the reaction, washed the reaction mixture with dichloromethane. Both dichloromethane and aqueous layers were separated and pH of aqueous layer was adjusted to 2.5 using 50% hydrochloric acid solution. Extracted the aqueous layer with dichloromethane. Distilled off the solvent from dichloromethane layer under reduced pressure to get the title compound as a residue. The obtained residue can be taken into next step without isolation.
Quantity
0 (± 1) mol
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51.5 g
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375 mL
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500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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